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Compound of Interest

Compound Name: 4-Bromopyrimidine hydrobromide

CAS No.: 1187931-22-1

Cat. No.: B1439414 Get Quote

Executive Summary
4-Bromopyrimidine hydrobromide (CAS: 1187931-22-1) serves as a critical electrophilic

scaffold in medicinal chemistry, particularly for nucleophilic aromatic substitution (

) and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). While
the free base (4-bromopyrimidine) is often volatile and prone to degradation, the hydrobromide
salt form confers enhanced thermal stability and crystallinity, facilitating easier handling and
storage. This guide details the physicochemical profile, spectroscopic signatures, and rigorous
handling protocols required to maintain the integrity of this moisture-sensitive intermediate.

Chemical Identity & Structural Analysis
The hydrobromide salt exists as a protonated pyrimidinium species. The protonation typically

occurs at the N1 or N3 position, delocalizing the positive charge and increasing the

electrophilicity of the C4 position, thereby activating the C-Br bond for substitution.

Table 1: Core Chemical Constants
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Parameter Data

Chemical Name 4-Bromopyrimidine hydrobromide

CAS Number 1187931-22-1

Molecular Formula
(

)

Molecular Weight 239.90 g/mol

MDL Number MFCD12913811

Physical State Crystalline Solid

Color
White to off-white (darkens to orange/brown

upon oxidation)

Storage Class
Hygroscopic; Store at 2–8°C under inert

atmosphere

Structural Visualization
The following diagram illustrates the chemical structure and the salt formation equilibrium,

highlighting the protonation site that stabilizes the molecule.

4-Bromopyrimidine
(Free Base)

Volatile/Unstable
N-Protonation
(Stabilization)

Nucleophilic N

HBr
(Anhydrous/Dioxane)

Proton Source

4-Bromopyrimidine
Hydrobromide

(Crystalline Salt)

Precipitation

Click to download full resolution via product page

Figure 1: Formation and stabilization pathway of the hydrobromide salt from the free base.

Physical Properties Profile
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Macroscopic Characteristics
Appearance: In its pure form, the compound is a white crystalline powder.

Discoloration: The presence of yellow, orange, or green hues indicates hydrolysis (formation

of 4-hydroxypyrimidine) or oxidative degradation (liberation of

).

Odor: Faint acrid odor typical of hydrobromide salts; distinct from the pyridine-like odor of the

free base.

Solubility & Solution Chemistry
The salt nature of 4-Bromopyrimidine HBr dictates its solubility profile. It is highly polar,

necessitating polar aprotic or protic solvents for dissolution.

Table 2: Solubility Profile

Solvent Solubility Operational Note

DMSO High
Recommended for NMR
and stock solutions.

Water High
Caution: Prone to hydrolysis

over time; prepare fresh.

Methanol Moderate

Good for transfer; avoid

prolonged heating (solvolysis

risk).

Dichloromethane Low
Insoluble; useful for washing

away non-polar impurities.

| Diethyl Ether | Insoluble | Ideal anti-solvent for precipitation/trituration. |

Thermal Properties
Melting Point: Typically decomposes upon melting (
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). Exact values vary by crystallinity and residual solvent but generally exceed the low melting
point of the free base.

Hygroscopicity: Critical. The HBr salt is hygroscopic. Absorption of atmospheric moisture

leads to the formation of a sticky gum and accelerates hydrolysis to 4-pyrimidinone

derivatives.

Spectroscopic Characterization
Researchers should validate the identity of 4-Bromopyrimidine HBr using NMR and Mass

Spectrometry. The salt formation results in a characteristic downfield shift of the ring protons

compared to the free base.

Proton NMR ( NMR) in DMSO-
The pyrimidine ring possesses a

symmetry plane (ignoring the N-H position).

~9.0 - 9.2 ppm (1H, s/d, H2): The most deshielded proton between the two nitrogen atoms.

~8.6 - 8.8 ppm (1H, d, H6): Adjacent to N1, couples with H5.

~7.8 - 8.0 ppm (1H, d, H5): Adjacent to the Bromine substituent; shows doublet splitting (

Hz) due to H6.

Broad Singlet: An exchangeable proton peak (N-H

) may be visible around 10-12 ppm depending on water content and concentration.

Mass Spectrometry (LC-MS)
Ionization: ESI Positive Mode (

).

Isotope Pattern: The presence of a bromine atom results in a characteristic 1:1 doublet ratio

for the molecular ion peaks.

m/z 158.9 (
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isotope)

m/z 160.9 (

isotope)

Note: The HBr salt dissociates in the MS source; you observe the mass of the free base

cation.

Handling, Stability & Storage Protocol
The primary failure mode in using this reagent is moisture-induced degradation. The following

workflow ensures long-term viability.
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Figure 2: Quality control and storage decision tree.

Protocol: Inert Handling
Equilibration: Allow the container to reach room temperature inside a desiccator before

opening to prevent water condensation on the cold solid.

Atmosphere: Weigh and dispense under a blanket of Nitrogen or Argon.

Resealing: Parafilm is insufficient. Use electrical tape or heat-shrink bands over the cap, and

store in a secondary container with desiccant (e.g., Drierite).

Experimental Protocol: Purity Verification
To verify the physical purity of the salt before critical synthesis steps, a simple trituration or

HPLC check is recommended.

Method A: HPLC Purity Check
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5

m.

Mobile Phase A: Water + 0.1% Formic Acid (Do not use basic buffers; free base may

degrade).

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm.

Expected Result: Single peak at early retention time (polar). Doublets in MS trace confirm

Bromine.

Method B: Purification via Trituration (If discolored)
If the solid appears yellow (indicating free
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or impurities):

Suspend the crude solid in cold anhydrous Diethyl Ether or Ethyl Acetate (the salt is

insoluble).

Sonicate for 5 minutes to dissolve non-polar impurities (free base or degradation products).

Filter rapidly under inert gas (Schlenk filtration recommended).

Wash the cake with cold Ether.

Dry under high vacuum for 4 hours to remove trace solvents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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